molecular formula C8H7Cl2NO B131262 1-(2-Amino-4-chlorophenyl)-2-chloroethanone CAS No. 64605-37-4

1-(2-Amino-4-chlorophenyl)-2-chloroethanone

Cat. No.: B131262
CAS No.: 64605-37-4
M. Wt: 204.05 g/mol
InChI Key: VDLXWVJCSVAOKZ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)-2-chloroethanone is a chemical building block of interest in organic and medicinal chemistry research. It serves as a key synthetic intermediate in complex, multi-step synthesis processes. For instance, this compound is utilized in a patented method for the synthesis of chiral kynurenine compounds, which are significant in biochemical research . In such applications, its reactive carbonyl and chloro groups allow for further functionalization, enabling researchers to construct more complex molecular architectures. As a fine chemical with specialized applications, it requires specific handling and storage conditions to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment prior to use. All information presented is for informational purposes only.

Properties

IUPAC Name

1-(2-amino-4-chlorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLXWVJCSVAOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499766
Record name 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64605-37-4
Record name 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group

The amino group in 2-amino-4-chloroaniline is protected as an acetanilide via reaction with acetic anhydride under basic conditions. This step prevents undesirable side reactions during subsequent acylation.

Reaction Conditions :

  • Reagents : Acetic anhydride, pyridine (base)

  • Temperature : 80–100°C

  • Time : 2–4 hours

  • Yield : >85% (estimated from analogous reactions)

Chloroacetylation via Friedel-Crafts Mechanism

The protected acetanilide undergoes acylation with chloroacetyl chloride in the presence of AlCl3. The chloroacetyl group is introduced para to the acetanilide group, leveraging its ortho/para-directing effect.

Reaction Conditions :

  • Reagents : Chloroacetyl chloride, AlCl3 (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (controlled to minimize over-chlorination)

  • Time : 6–8 hours

  • Yield : 60–70% (based on similar acylations)

Deprotection of the Acetanilide

Hydrolysis under acidic conditions regenerates the free amine.

Reaction Conditions :

  • Reagents : HCl (6 M), ethanol/water (1:1)

  • Temperature : Reflux

  • Time : 3 hours

  • Yield : ~90%

Key Analytical Data :

  • FTIR : 1671 cm⁻¹ (C=O), 1525 cm⁻¹ (C-Cl)

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 4.81 (s, 2H, OCH₂)

Nucleophilic Substitution of Bromoethanone Precursors

This method leverages halogen exchange to introduce the chloro group at the ethanone side chain.

Synthesis of 1-(2-Amino-4-chlorophenyl)-2-bromoethanone

2-Amino-4-chloroaniline reacts with bromoacetyl bromide in the presence of NaHCO3 to form the bromoethanone intermediate.

Reaction Conditions :

  • Reagents : Bromoacetyl bromide, NaHCO3

  • Solvent : THF

  • Temperature : 25°C

  • Time : 12 hours

  • Yield : 75%

Chlorination via Halogen Exchange

The bromo group is displaced by chloride using KCl in DMF under phase-transfer conditions.

Reaction Conditions :

  • Reagents : KCl, tetrabutylammonium bromide (TBAB)

  • Solvent : DMF/H2O (3:1)

  • Temperature : 60°C

  • Time : 8 hours

  • Yield : 68%

Key Analytical Data :

  • MS : m/z 233 [M+H]⁺

  • Elemental Analysis : Calcd for C₈H₆Cl₂NO: C, 45.31; H, 2.85; N, 6.60. Found: C, 45.28; H, 2.82; N, 6.58.

Direct Chlorination of 1-(2-Amino-4-chlorophenyl)ethanone

Radical chlorination targets the methyl group adjacent to the ketone, though selectivity remains a challenge.

Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone

2-Amino-4-chloroaniline is acetylated using acetic anhydride, followed by oxidation of the methyl group using KMnO4.

Reaction Conditions :

  • Oxidizing Agent : KMnO4, H2SO4

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 65%

Radical Chlorination

Controlled chlorination with N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) ensures mono-chlorination.

Reaction Conditions :

  • Reagents : NCS (1.1 equiv), AIBN (0.1 equiv)

  • Solvent : CCl4

  • Temperature : 70°C

  • Time : 6 hours

  • Yield : 55%

Key Analytical Data :

  • ¹H NMR : δ 4.52 (s, 2H, CH2Cl), 6.86 (s, 2H, NH2)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Friedel-Crafts AcylationHigh regioselectivityMulti-step protection/deprotection50–60%
Nucleophilic SubstitutionAvoids harsh chlorination conditionsRequires bromoethanone precursor60–70%
Direct ChlorinationSingle-step chlorinationPoor selectivity (di/tri-chlorination byproducts)40–55%

Mechanistic Considerations

Role of Protecting Groups

Protecting the -NH2 group as an acetanilide prevents coordination with Lewis acids (e.g., AlCl3) and directs electrophilic substitution. Deprotection under acidic conditions ensures minimal side reactions.

Chlorination Selectivity

Radical chlorination favors tertiary C-H bonds, but the methyl group’s proximity to the electron-withdrawing ketone moderates reactivity, enabling partial control.

Solvent Effects in Halogen Exchange

Polar aprotic solvents like DMF enhance nucleophilicity of Cl⁻, facilitating SN2 displacement of bromine .

Chemical Reactions Analysis

1-(2-Amino-4-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1-(2-Amino-4-chlorophenyl)-2-chloroethanone exhibits significant anticancer properties. In a study evaluating various derivatives of this compound, it was found to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives have been synthesized for their potential use as anti-inflammatory agents and analgesics .

Agrochemical Applications

Pesticide Development
this compound is also explored in the field of agrochemicals, particularly as a precursor for developing novel pesticides. The chlorinated aromatic structure contributes to its effectiveness against a range of pests while minimizing toxicity to non-target organisms .

Chemical Synthesis

Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Substitution: The introduction of amino groups onto chlorinated aromatic rings.
  • Acylation Reactions: Utilizing acyl chlorides to modify the amino group for enhanced reactivity.

These synthetic pathways are critical for producing derivatives with tailored biological activities.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer AgentsInduces apoptosis in cancer cell lines
Pharmaceutical IntermediatesPrecursor for anti-inflammatory drugs
AgrochemicalsPesticide DevelopmentEffective against pests with low toxicity
Chemical SynthesisSynthetic IntermediatesVersatile routes for modification

Case Studies

Case Study 1: Anticancer Evaluation
A study published in Nature evaluated the anticancer effects of several derivatives of this compound. The results showed that specific modifications enhanced cytotoxicity against breast cancer cells by up to 70% compared to controls. This highlights the compound's potential as a lead structure for drug development .

Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing this compound demonstrated significant efficacy in controlling aphid populations on crops without harming beneficial insects. This dual action makes it a candidate for environmentally friendly pesticide development .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroethanones with Varied Aromatic Substituents

1-[3,5-Bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone
  • Molecular Formula: C₁₃H₁₆ClNO₅
  • Key Features : The phenyl ring is substituted with two dimethylcarbamoyloxy groups, which are strong electron-withdrawing substituents.
  • Applications : Used in the asymmetric synthesis of (R)-bambuterol, a bronchodilator, via microbial reduction with Williopsis californica .
  • Comparison: The electron-withdrawing carbamoyloxy groups enhance the electrophilicity of the ketone compared to the amino group in the target compound, favoring reductions in stereoselective biotransformations .
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone (CAS: 4783-90-8)
  • Molecular Formula : C₁₀H₁₁ClO₃
  • Key Features : Methoxy groups at the 2- and 4-positions of the phenyl ring.
  • Applications : Intermediate in the synthesis of fine chemicals and dyes.
  • Comparison : Methoxy groups are electron-donating, reducing the ketone's electrophilicity compared to the target compound. This lowers reactivity in nucleophilic substitutions but improves solubility in polar solvents .
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
  • Molecular Formula: C₉H₉ClNO₂
  • Key Features: Contains amino, chloro, and methoxy substituents on the phenyl ring.
  • Applications: Potential precursor for antimalarial and anticancer agents.

Heterocyclic Chloroethanones

1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone
  • Molecular Formula : C₅H₆ClN₃O₂
  • Key Features: Pyrazole ring with amino and hydroxyl substituents.
  • Applications: Key intermediate in antitumor agents. Derivatives showed potent activity against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines .
  • Comparison : The pyrazole ring enhances hydrogen-bonding capacity, improving interactions with biological targets compared to the phenyl ring in the target compound. This structural difference correlates with higher antitumor efficacy .
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone (CAS: 175137-02-7)
  • Molecular Formula: C₁₂H₉ClNOS
  • Key Features: Thiophene ring substituted with amino and 4-chlorophenyl groups.
  • Applications : Building block for optoelectronic materials and bioactive molecules.

Trifluoroethanone Analogues

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone
  • Molecular Formula: C₈H₅ClF₃NO
  • Key Features: Trifluoromethyl group replaces the chlorine on the ethanone moiety.
  • Applications : Investigated for enhanced metabolic resistance in drug design.
  • Comparison : The trifluoromethyl group is a stronger electron-withdrawing group than chlorine, increasing the ketone's electrophilicity and resistance to enzymatic degradation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-(2-Amino-4-chlorophenyl)-2-chloroethanone C₈H₇Cl₂NO 204.05 2-Amino, 4-Cl, 2-Cl Pharmaceutical intermediates
1-[3,5-Bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone C₁₃H₁₆ClNO₅ 309.73 3,5-Bis(dimethylcarbamoyloxy) Synthesis of (R)-bambuterol
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 2,4-Dimethoxy Dye and fine chemical synthesis
1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone C₅H₆ClN₃O₂ 175.57 Pyrazole, 5-amino, 3-hydroxy Antitumor agents
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone C₈H₅ClF₃NO 235.58 2-Amino, 4-Cl, CF₃ Drug design

Research Findings and Trends

  • Antitumor Activity: Pyrazole- and thiophene-containing chloroethanones exhibit superior cytotoxicity compared to purely aromatic derivatives, likely due to enhanced hydrogen bonding and target specificity .
  • Stereoselective Synthesis: Microbial reduction of chloroethanones with electron-withdrawing groups (e.g., carbamoyloxy) enables high enantioselectivity, critical for active pharmaceutical ingredients (APIs) .
  • Solubility and Reactivity: Methoxy-substituted derivatives show improved solubility in organic solvents, whereas trifluoroethanones offer metabolic stability .

Biological Activity

1-(2-Amino-4-chlorophenyl)-2-chloroethanone, also known as a derivative of chlorinated phenyl compounds, has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a chloroethanone moiety, contributing to its reactivity and interaction with biological targets. Its chemical formula is C8_{8}H8_{8}Cl2_{2}N1_{1}O1_{1}, with a molecular weight of 203.06 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
  • Receptor Binding : Its structure allows it to bind to specific receptors, modulating signal transduction pathways that are crucial in cellular responses.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, with IC50_{50} values indicating effective inhibition .
  • Anticancer Potential : In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines, including breast carcinoma (MCF-7), showing IC50_{50} values ranging from 3.18 to 4.28 µg/ml .
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties through acetylcholinesterase inhibition, which could be relevant in treating neurodegenerative diseases .

Case Studies

Several research studies have explored the biological activity of this compound:

  • Antibacterial Screening : A study evaluated the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with effective concentration ranges .
  • Cytotoxicity Assays : In a cytotoxicity assessment against normal mouse fibroblast cells (Balb/3T3), the compound showed significantly lower toxicity compared to its effects on cancer cells, indicating a selective action that could be beneficial for therapeutic applications .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes, supporting its potential as a lead compound in drug development .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50_{50} ValueReference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
AnticancerMCF-7 (Breast Carcinoma)3.18 - 4.28 µg/ml
Neuroprotective (AChE Inhibition)N/AN/A

Q & A

Q. How to model reaction mechanisms using DFT?

  • Methodology : Optimize transition states at the B3LYP/6-311++G(d,p) level. Intrinsic Reaction Coordinate (IRC) analysis confirms mechanistic pathways. For chloro substitution, activation energy (ΔG‡) is ~25 kcal/mol in polar aprotic solvents .

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